3-Chloro-2,5-dimethylpyrazine

Beschreibung

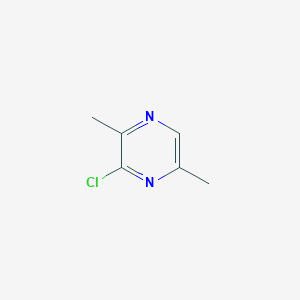

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBALVIZMGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241715 | |

| Record name | 3-Chloro-2,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-89-6 | |

| Record name | 3-Chloro-2,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,5-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 95-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2GK7ZW2ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2,5-dimethylpyrazine (CAS: 95-89-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2,5-dimethylpyrazine, a versatile heterocyclic compound with significant applications in organic synthesis, particularly as a key intermediate in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in advanced synthetic methodologies.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 95-89-6 | [1][2][3][4] |

| Molecular Formula | C₆H₇ClN₂ | [1][2][3][4] |

| Molecular Weight | 142.59 g/mol | [1][2][3][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 66-69 °C at 9 mmHg | [2][3] |

| 98-100 °C at 40 Torr | [2] | |

| 114 °C at 70 mmHg | [1] | |

| Density | 1.181 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.527 | [2][3] |

| Flash Point | 83 °C (181.4 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

| InChI Key | NNBALVIZMGWZHS-UHFFFAOYSA-N | [2][3] |

| SMILES | Cc1cnc(C)c(Cl)n1 | [3] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral data are presented below.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 2.49 (s, 3H), 2.59 (s, 3H), 8.23 (s, 1H) | [2] |

| ¹³C NMR (CDCl₃) | δ 21.2, 22.3, 142.1, 148.3, 150.1, 151.7 | [2] |

| Infrared (IR, neat film, cm⁻¹) | 3045 (w), 2999 (w), 2962 (w), 2925 (w), 1567 (w), 1519 (w), 1454 (s), 1377 (m), 1329 (s), 1313 (s), 1248 (m), 1168 (m), 1088 (s), 968 (m), 456 (m) | [2] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from 2,5-dimethylpyrazine (B89654) 1-oxide. The following section provides a detailed experimental protocol for its synthesis and for its characterization by NMR and IR spectroscopy.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound from 2,5-dimethylpyrazine 1-oxide.[2]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (POCl₃, 55.1 g, 360 mmol) are combined.

-

Reaction Conditions: The mixture is stirred and heated to 60 °C for 30 minutes. Caution: There have been reports of explosions during the mixing of these reagents, so appropriate safety precautions must be taken.[2]

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is then carefully poured in batches into ice water.

-

The pH of the aqueous solution is adjusted to be alkaline using a 20% aqueous sodium hydroxide (B78521) (NaOH) solution.

-

The product is extracted with diethyl ether (Et₂O).

-

The organic layer is washed sequentially with water and saturated brine.

-

The organic phase is dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and then concentrated under reduced pressure.

-

-

Purification: The residue is purified by distillation to yield this compound (12.2 g, 71% yield) as a light yellow oil.[2]

Caption: Synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

As this compound is a liquid, a neat sample can be analyzed directly.

Experimental Protocol:

-

Sample Preparation:

-

Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the two plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate for the introduction of the 2,5-dimethylpyrazinyl moiety into more complex molecules. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyrazine (B50134) ring can be readily displaced through various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: this compound can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form aryl- or heteroaryl-substituted pyrazines.

-

Stille Coupling: This reaction involves the coupling of this compound with organostannanes, also catalyzed by a palladium complex.

These reactions are fundamental in medicinal chemistry for the synthesis of complex drug candidates.

Caption: Role as a synthetic intermediate in cross-coupling reactions.

Relevance to Antiviral Drug Synthesis: The Case of Favipiravir (B1662787)

Pyrazine-based compounds are integral to the structure of numerous pharmaceuticals. A prominent example is Favipiravir (T-705) , a broad-spectrum antiviral drug effective against various RNA viruses, including influenza.[5][6] The synthesis of Favipiravir and its analogues often involves pyrazine intermediates that are structurally related to this compound.[1][2][7] The core pyrazine scaffold is crucial for the biological activity of these drugs.

The mechanism of action of Favipiravir involves its intracellular conversion to the active form, Favipiravir-ribofuranosyl-5′-triphosphate (Favipiravir-RTP).[5][8] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP), a key enzyme in the replication of RNA viruses.[5][9] By inhibiting RdRP, Favipiravir-RTP prevents the synthesis of viral RNA, thereby halting viral replication.

Caption: Favipiravir's mechanism of action as a viral RdRP inhibitor.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate personal protective equipment, including eye shields and gloves.[3] It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.[2] As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a commercially available and synthetically versatile intermediate. Its reactivity in palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and drug development professionals. The pyrazine core, accessible through this intermediate, is a key pharmacophore in important drugs such as the antiviral agent Favipiravir. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 2. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.asm.org [journals.asm.org]

Technical Guide: Physicochemical Properties of 3-Chloro-2,5-dimethylpyrazine

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise overview of the core physicochemical properties of 3-Chloro-2,5-dimethylpyrazine, a heterocyclic compound relevant in pharmaceutical and agricultural research, as well as the flavor and fragrance industry.[1]

Data Presentation: Core Molecular Identifiers

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value | References |

| Molecular Formula | C₆H₇ClN₂ | [1][2][3][4] |

| Molecular Weight | 142.59 g/mol | [1][2][3] |

| CAS Number | 95-89-6 | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

Experimental Protocols

This document focuses on the intrinsic molecular properties (formula and weight) of this compound, which are determined through standard analytical techniques such as mass spectrometry and elemental analysis. Detailed experimental protocols for these well-established methods are beyond the scope of this specific guide but can be found in standard analytical chemistry literature. The synthesis of this compound can be achieved from 2,5-dimethylpyrazine (B89654) 1-oxide and phosphorus oxychloride.[5]

Mandatory Visualization: Molecular Composition

The following diagram illustrates the elemental composition of this compound, derived from its molecular formula.

References

Technical Guide: Synthesis of 3-Chloro-2,5-dimethylpyrazine from 2,5-dimethylpyrazine 1-oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-2,5-dimethylpyrazine from its precursor, 2,5-dimethylpyrazine (B89654) 1-oxide. The primary method detailed is the chlorination using phosphorus oxychloride (POCl₃), a common and effective reagent for such transformations.[1] This document includes a detailed experimental protocol, a summary of quantitative data, key characterization information for the final product, and visual diagrams illustrating the reaction pathway and experimental workflow. Safety considerations specific to this procedure are also highlighted.

Reaction Scheme

The synthesis involves the deoxygenative chlorination of 2,5-dimethylpyrazine 1-oxide. Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent in this reaction.

Caption: Chemical transformation of 2,5-dimethylpyrazine 1-oxide to this compound.

Quantitative Data Summary

The following tables summarize the stoichiometry, reaction conditions, and yield for the synthesis.

Table 1: Reactant and Reagent Stoichiometry

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

|---|---|---|---|---|---|---|

| 2,5-Dimethylpyrazine 1-oxide | 6890-37-5 | C₆H₈N₂O | 124.14 | 15.0 | 121 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | 55.1 | 360 | ~3.0 |

Table 2: Reaction Conditions and Product Yield

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 60 °C | [2] |

| Reaction Time | 30 minutes | [2] |

| Product Mass | 12.2 g | [2] |

| Yield | 71% |[2] |

Detailed Experimental Protocol

This protocol is based on the general procedure found in the cited literature.[2]

4.1 Materials and Equipment

-

2,5-Dimethylpyrazine 1-oxide (15.0 g, 121 mmol)

-

Phosphorus oxychloride (POCl₃) (55.1 g, 360 mmol)

-

Ice water

-

20% aqueous sodium hydroxide (B78521) (NaOH)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated saline solution (brine)

-

Round-bottom flask equipped with a magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

4.2 Reaction Procedure

-

In a suitable round-bottom flask, combine 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (55.1 g, 360 mmol).

-

Stir the mixture and heat it to 60 °C for 30 minutes.

4.3 Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Carefully pour the reaction mixture in batches into a beaker containing ice water.[2]

-

Adjust the pH of the aqueous solution to be alkaline using a 20% aqueous sodium hydroxide solution.[2]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (Et₂O).[2]

-

Combine the organic phases and wash sequentially with water and then with a saturated saline solution.[2]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[2]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[2]

-

Purify the resulting residue by distillation to yield 12.2 g (71%) of this compound as a light yellow oil.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Product Characterization Data

The final product, this compound, is a light yellow oil.[2] Its identity and purity can be confirmed by the following analytical data.

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 95-89-6 | [2] |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Boiling Point | 98-100 °C / 40 Torr; 66-69 °C / 9 mmHg | [2] |

| Density | 1.181 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.527 | [2] |

| ¹H NMR (CDCl₃, δ) | 2.49 (3H, s), 2.59 (3H, s), 8.23 (1H, s) | [2] |

| ¹³C NMR (CDCl₃, δ) | 21.2, 22.3, 142.1, 148.3, 150.1, 151.7 | [2] |

| Infrared (νmax, cm⁻¹) | 3045, 2999, 2962, 2925, 1567, 1519, 1454, 1377, 1329, 1313, 1248, 1168, 1088, 968, 456 |[2] |

Safety Considerations

-

Explosion Hazard: Caution is required during the initial mixing of 2,5-dimethylpyrazine 1-oxide and phosphorus oxychloride, as there have been reports of explosions.[2] This step should be performed with appropriate personal protective equipment (PPE) and behind a safety shield.

-

Corrosive Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate gloves and eye protection.

-

Exothermic Quenching: The quenching of the reaction mixture with water is highly exothermic. This step must be done slowly, in batches, and with adequate cooling to control the temperature.

References

Physical properties like boiling point and density of 3-Chloro-2,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Chloro-2,5-dimethylpyrazine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information herein is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document focuses on the boiling point and density, presenting quantitative data, detailed experimental protocols for their determination, and a logical workflow for a common synthetic application.

Physical and Chemical Properties

This compound is a colorless to light yellow or brown liquid.[1][3][4] It is recognized for its utility as a versatile chemical intermediate.[1][2]

Quantitative Data Summary

The boiling point and density of this compound have been determined under various conditions. The following table summarizes these key physical properties from available literature.

| Physical Property | Value | Conditions |

| Boiling Point | 66-69 °C | at 9 mmHg |

| 114 °C | at 70 mmHg | |

| 98-100 °C | at 40 Torr | |

| 195-197 °C | at atmospheric pressure | |

| Density | 1.181 g/mL | at 25 °C |

| 1.17 g/mL | Not specified | |

| 1.165 g/mL | at 25 °C |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of boiling point and density for a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] This micro-method is suitable for small sample quantities.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer (-10 to 250 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heat source (Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., paraffin (B1166041) oil)

-

Stand and clamp

Procedure:

-

Sample Preparation: Fill the small test tube with the liquid sample (this compound) to a depth of 2-3 mL.

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The base of the test tube should align with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube containing paraffin oil, ensuring the sample is below the oil level. Begin heating the side arm of the Thiele tube gently.[5]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Temperature Reading: Turn off the heat source when a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[5] Record this temperature.

-

For Reduced Pressure: For determining boiling points at pressures other than atmospheric, the apparatus is connected to a vacuum system with a manometer to measure the pressure. The procedure remains the same.

Caption: Experimental workflow for boiling point determination.

Determination of Density (Pycnometer or Volumetric/Gravimetric Method)

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[6]

Apparatus:

-

Pycnometer (a glass flask with a specific, calibrated volume) OR Graduated cylinder (e.g., 10 mL)

-

Analytical balance (readable to at least 0.001 g)

-

Thermometer

-

Pipette

Procedure:

-

Measure Mass of Empty Vessel: Accurately weigh a clean, dry graduated cylinder or pycnometer on the analytical balance and record its mass (m₁).[6]

-

Add Sample: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). If using a pycnometer, fill it completely with the sample.[6]

-

Measure Mass of Filled Vessel: Weigh the vessel containing the liquid sample and record the combined mass (m₂).[6]

-

Record Temperature: Measure and record the temperature of the sample, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid sample: m_liquid = m₂ - m₁

-

Record the volume of the liquid sample (V_liquid).

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V_liquid

-

Application Workflow: Suzuki Cross-Coupling Reaction

This compound serves as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds, essential in the synthesis of many complex molecules, including pharmaceuticals. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: Logical workflow of a Suzuki cross-coupling reaction.

References

- 1. phillysim.org [phillysim.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

In-Depth Technical Guide to 3-Chloro-2,5-dimethylpyrazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-dimethylpyrazine is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its unique chemical properties make it a valuable building block in the pharmaceutical, agrochemical, and flavor and fragrance industries. This technical guide provides a comprehensive review of the synthesis, properties, and known applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | [2] |

| CAS Number | 95-89-6 | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 66-69 °C at 9 mmHg | [2] |

| Density | 1.181 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.527 | [2] |

| Flash Point | 182 °F | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is through the chlorination of 2,5-dimethylpyrazine (B89654) 1-oxide.

Synthesis from 2,5-Dimethylpyrazine 1-Oxide

This method involves the reaction of 2,5-dimethylpyrazine 1-oxide with a chlorinating agent, typically phosphorus oxychloride (POCl₃).[2]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (55.1 g, 360 mmol) are combined.[2] Caution: Reports of explosions during the mixing of these reagents necessitate careful handling and appropriate safety precautions.

-

Reaction Conditions: The mixture is stirred and heated to 60 °C for 30 minutes.[2]

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then carefully and in batches poured into ice water.

-

The pH of the aqueous solution is adjusted to be alkaline using a 20% aqueous sodium hydroxide (B78521) (NaOH) solution.

-

The product is extracted with diethyl ether (Et₂O).

-

The combined organic phases are washed sequentially with water and saturated saline.

-

The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and then concentrated under reduced pressure.[2]

-

-

Purification: The crude product is purified by distillation to yield this compound as a light yellow oil.[2]

Quantitative Data:

| Starting Material | Reagents | Reaction Time | Temperature | Yield | Boiling Point (Purified) | Reference |

| 2,5-Dimethylpyrazine 1-oxide | POCl₃ | 30 min | 60 °C | 71% | 98-100 °C / 40 Torr | [2] |

Experimental Workflow:

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| Infrared (IR) νₘₐₓ (cm⁻¹) | 3045 (w), 2999 (w), 2962 (w), 2925 (w), 1567 (w), 1519 (w), 1454 (s), 1377 (m), 1329 (s), 1313 (s), 1248 (m), 1168 (m), 1088 (s), 968 (m), 456 (m) | [2] |

| ¹H NMR (CDCl₃, δ ppm) | 2.49 (3H, s), 2.59 (3H, s), 8.23 (1H, s) | [2] |

| ¹³C NMR (CDCl₃, δ ppm) | 21.2, 22.3, 142.1, 148.3, 150.1, 151.7 | [2] |

Applications

This compound is a valuable intermediate with applications in several fields:

-

Flavor and Fragrance Industry: It is used as a flavoring agent in food products, contributing a unique taste profile.[1]

-

Agrochemical Synthesis: It serves as an intermediate in the development of new pesticides and herbicides.[1]

-

Pharmaceutical Research: The compound is explored for its potential in drug development for creating new therapeutic agents.[1] It participates in cross-coupling reactions, for example with 1-substituted indoles, which can be a key step in the synthesis of more complex, biologically active molecules.[2]

-

Analytical Chemistry: It is utilized as a standard in chromatography for the accurate analysis of complex mixtures.

Biological Activity

While this compound itself is primarily used as a synthetic intermediate, the broader class of pyrazine (B50134) derivatives exhibits a wide range of biological activities. Research into the biological effects of direct derivatives of this compound is an active area of investigation. The introduction of the chloro- and dimethylpyrazine scaffold can be a key step in the synthesis of novel compounds with potential therapeutic applications.

Due to the nature of this compound as a synthetic intermediate, specific signaling pathways and detailed mechanisms of action for this compound have not been extensively elucidated in publicly available literature. The logical relationship in its application is primarily as a building block for more complex molecules.

Logical Relationship in Drug Discovery:

Conclusion

This compound is a key chemical intermediate with a straightforward and well-documented synthesis. Its utility in the creation of more complex molecules for the pharmaceutical, agrochemical, and flavor industries underscores its importance in organic synthesis. Further research into the biological activities of its direct derivatives may unveil new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this versatile compound.

References

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, History, and Core Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of pyrazine (B50134) derivatives, a class of heterocyclic compounds that has evolved from initial academic curiosity to a cornerstone in medicinal chemistry, flavor science, and materials development. This document details the seminal synthetic methodologies, chronicles the discovery of key pyrazine-containing compounds, and elucidates the mechanisms of action for bioactive derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

From Obscurity to Ubiquity: A Historical Overview

The journey of pyrazine chemistry began in the mid-19th century. In 1855, Laurent reported the first synthesis of a pyrazine derivative, tetraphenylpyrazine, which he named "amarone". However, the fundamental structure of the pyrazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, was not correctly proposed until 1882 by Wleügel. The parent compound, pyrazine, was first prepared in 1888.

The late 19th century saw the development of foundational synthetic methods that are still in use today. The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) provided the initial pathways to access this heterocyclic system. These classical methods, based on the self-condensation of α-amino ketones, laid the groundwork for the exploration of pyrazine chemistry.

A significant turning point in the history of pyrazines was the discovery of their natural occurrence and their profound impact on flavor and aroma. The characteristic scents of roasted and baked goods were found to be largely attributable to pyrazine derivatives formed through the Maillard reaction. In 1962, tetramethylpyrazine was the first pyrazine to be discovered in a natural product, isolated from cultures of Bacillus subtilis.

The pharmacological potential of pyrazines began to be realized in the mid-20th century. The synthesis of Pyrazinamide in 1936, and the subsequent discovery of its potent antitubercular activity in 1952, marked a milestone in the fight against tuberculosis. This was followed by the development of other landmark drugs, including the diuretic Amiloride in 1967 and the third-generation cephalosporin (B10832234) antibiotic Ceftazidime , patented in 1978. These discoveries firmly established the pyrazine scaffold as a privileged structure in medicinal chemistry.

Naturally occurring bioactive pyrazine derivatives, such as Aspergillic Acid , an antibiotic discovered in 1940 from Aspergillus flavus, further highlighted the diverse biological activities of this class of compounds.

Foundational Synthetic Methodologies

The construction of the pyrazine ring has been achieved through various synthetic strategies. The following sections detail the classical named reactions that were pivotal in the early exploration of pyrazine chemistry.

Staedel–Rugheimer Pyrazine Synthesis (1876)

This method involves the reaction of a 2-haloacetophenone with ammonia (B1221849) to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.

-

Materials: 2-chloroacetophenone (B165298), aqueous ammonia, ethanol, copper(II) sulfate.

-

Procedure:

-

Dissolve 2-chloroacetophenone (1 equivalent) in ethanol.

-

Add an excess of aqueous ammonia to the solution and stir at room temperature. The progress of the reaction to form the α-aminoacetophenone intermediate can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is heated to induce self-condensation of the intermediate to form a dihydropyrazine (B8608421).

-

An oxidizing agent, such as copper(II) sulfate, is added, and the mixture is heated under reflux to facilitate aromatization to 2,5-diphenylpyrazine.

-

After cooling, the product precipitates and can be collected by filtration and purified by recrystallization from ethanol.

-

Gutknecht Pyrazine Synthesis (1879)

A variation of the Staedel–Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone. The key distinction lies in the preparation of the α-amino ketone intermediate, which is typically formed by the reduction of an α-oximino ketone.

-

Materials: A starting ketone, a nitrosating agent (e.g., sodium nitrite (B80452) and a mineral acid), a reducing agent (e.g., zinc in acetic acid or catalytic hydrogenation), and an oxidizing agent (e.g., air, copper(II) sulfate).

-

Procedure:

-

The starting ketone is treated with a nitrosating agent to form an α-oximino ketone.

-

The α-oximino ketone is then reduced to the corresponding α-amino ketone.

-

The α-amino ketone undergoes spontaneous dimerization to form a dihydropyrazine.

-

The dihydropyrazine is subsequently oxidized to the pyrazine derivative. This oxidation can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like copper(II) sulfate.

-

Key Pyrazine Derivatives: Synthesis and Properties

The versatility of the pyrazine ring is exemplified by the diverse structures and applications of its derivatives. The following table summarizes quantitative data for several historically significant pyrazine compounds.

| Compound Name | Year of Discovery/Synthesis | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reported Yield (%) |

| Pyrazine | 1888 | C₄H₄N₂ | 80.09 | 53 | 115 | - |

| 2,5-Diphenylpyrazine | (Staedel-Rugheimer, 1876) | C₁₆H₁₂N₂ | 232.28 | 193-195 | - | Varies |

| Tetramethylpyrazine | (Natural Product, 1962) | C₈H₁₂N₂ | 136.19 | 85-86 | 190 | Varies |

| Pyrazinamide | 1936 | C₅H₅N₃O | 123.11 | 189-191 | - | 79.6 - 91.2 |

| Amiloride | 1967 | C₆H₈ClN₇O | 229.63 | 240.5 - 241.5 | - | - |

| Aspergillic Acid | 1940 | C₁₂H₂₀N₂O₂ | 224.30 | 97-99 | - | - |

Pyrazinamide

Pyrazinamide is a cornerstone of modern tuberculosis therapy. Its synthesis can be achieved through several routes, with a common method involving the conversion of pyrazine-2-carboxylic acid.

-

Materials: Pyrazine-2-carboxylic acid, thionyl chloride, N,N-dimethylformamide (DMF), ammonia.

-

Procedure:

-

Pyrazine-2-carboxylic acid (1.0 eq) is suspended in a suitable solvent such as dichloromethane.

-

A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride (4.0 eq) at 0°C.

-

The reaction mixture is then refluxed for approximately 8 hours to form pyrazine-2-carbonyl chloride.

-

After removing the excess thionyl chloride and solvent under vacuum, the crude acid chloride is reacted with an excess of aqueous ammonia to yield pyrazinamide.

-

The product can be purified by recrystallization.

-

Amiloride

Amiloride is a potassium-sparing diuretic. Its synthesis is a multi-step process starting from methyl 3,5-diamino-6-chloropyrazinoate.

-

Materials: Methyl 3,5-diamino-6-chloropyrazinoate, guanidine (B92328) hydrochloride, sodium methoxide (B1231860), methanol.

-

Procedure:

-

Guanidine is prepared by treating guanidine hydrochloride (1.1 eq) with sodium methoxide (1.0 eq) in methanol.

-

The resulting sodium chloride is filtered off.

-

Methyl 3,5-diamino-6-chloropyrazinoate (1.0 eq) is added to the methanolic solution of guanidine.

-

The mixture is heated, typically on a steam bath, for a short period (e.g., 10 minutes).

-

The reaction mixture is then poured into water to precipitate amiloride, which can be collected by filtration.

-

Mechanisms of Action and Signaling Pathways

The biological effects of many pyrazine derivatives stem from their specific interactions with cellular targets. The following sections and diagrams illustrate the mechanisms of action for two prominent pyrazine-containing drugs.

Pyrazinamide: A Prodrug Targeting Mycobacterium tuberculosis

Pyrazinamide is a prodrug that requires activation within the mycobacterial cell to exert its antitubercular effect.[1][2]

Pyrazinamide passively diffuses into the Mycobacterium tuberculosis bacillus, where it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (encoded by the pncA gene).[2] POA is believed to have multiple targets within the bacterium, leading to the disruption of cellular functions such as membrane energetics, trans-translation, and coenzyme A biosynthesis, ultimately resulting in cell death.[1]

Amiloride: Blocking the Epithelial Sodium Channel (ENaC)

Amiloride exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) in the kidneys, leading to increased sodium and water excretion.

Amiloride directly blocks the epithelial sodium channel (ENaC) on the apical membrane of renal epithelial cells. This inhibition prevents the influx of sodium ions from the tubular lumen into the cell, thereby reducing overall sodium reabsorption. The decreased sodium uptake leads to increased excretion of sodium and water, resulting in a diuretic effect.

Conclusion

The discovery and development of pyrazine derivatives represent a remarkable journey of scientific inquiry, from the initial synthesis of a novel heterocycle to the rational design of life-saving drugs. The foundational synthetic methods developed in the 19th century continue to be relevant, while our understanding of the biological roles and mechanisms of action of pyrazine-containing compounds has expanded dramatically. For researchers in drug discovery and development, the pyrazine scaffold remains a fertile ground for the design of new therapeutic agents with diverse pharmacological activities. This guide serves as a foundational resource, providing a historical perspective, practical synthetic protocols, and mechanistic insights to inspire and support future innovations in the rich field of pyrazine chemistry.

References

Unlocking the Potential of Chloropyrazines: A Technical Guide for Researchers

A comprehensive overview of the burgeoning research applications of chloropyrazine scaffolds in medicinal chemistry, materials science, and agriculture, providing researchers, scientists, and drug development professionals with a detailed guide to harnessing their potential.

Chloropyrazines, a class of heterocyclic compounds, are emerging as versatile building blocks in a multitude of scientific disciplines. Their unique chemical properties, including the presence of a reactive chlorine atom and the electron-deficient nature of the pyrazine (B50134) ring, make them ideal starting materials for the synthesis of a diverse array of functional molecules. This technical guide delves into the core research applications of chloropyrazines, offering a wealth of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to empower researchers in their quest for novel discoveries.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Chloropyrazine derivatives have demonstrated significant promise in the development of new therapeutic agents, particularly as kinase inhibitors for cancer therapy and as potent antimicrobial agents.

Kinase Inhibition for Anticancer Drug Discovery

A significant area of research focuses on the development of chloropyrazine-based compounds as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

The inhibitory activity of several chloropyrazine derivatives against various kinases has been quantified, with IC50 values indicating potent inhibition.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| CCT244747 | CHK1 | 2.5 | HT29 | [1][2] |

| Compound 8 | CHK1 | 1 | - | [3] |

| Darovasertib (LXS-196) | PKCα | 1.9 | - | [3] |

| Darovasertib (LXS-196) | PKCθ | 0.4 | - | [3] |

| Upadacitinib (ABT-494) | JAK1 | 47 | - | [3] |

| Prexasertib (ly2606368) | CHK1 | 1 | - | [3] |

| Prexasertib (ly2606368) | CHK2 | 8 | - | [3] |

Many chloropyrazine-based kinase inhibitors target the EGFR/PI3K/AKT/mTOR signaling pathway, a critical cascade involved in cell proliferation, survival, and metabolism that is often hyperactivated in cancer.[4][5]

EGFR/PI3K/AKT/mTOR signaling pathway with chloropyrazine inhibition.

A representative protocol for the synthesis of a potent and selective chloropyrazine-based CHK1 inhibitor, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile, is detailed below, adapted from published procedures.[1][2]

Materials:

-

Appropriate alkoxyamine hydrochloride

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Synthesis of 3-alkoxyamino-5-chloropyrazine-2-carbonitrile.

-

To a solution of 3,5-dichloropyrazine-2-carbonitrile in DMF, add the desired alkoxyamine hydrochloride and triethylamine.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired intermediate.

-

-

Step 2: Synthesis of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile.

-

Dissolve the intermediate from Step 1 and 2-aminopyridine in a suitable solvent such as 1,4-dioxane.

-

Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the final CHK1 inhibitor.

-

Antimicrobial Applications

Chloropyrazine derivatives have also been investigated for their activity against a range of microbial pathogens.

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound.

| Compound ID | Target Organism | MIC (µM) | Reference |

| Compound 31 | S. aureus | 45.37 | [6] |

| Compound 25 | S. aureus | 48.67 | [6] |

| Compound 30 | S. aureus | 50.04 | [6] |

| Compound 31 | C. albicans | 45.37 | [6] |

| Compound 25 | C. albicans | 97.34 | [6] |

The determination of MIC values typically follows a standardized broth microdilution method.

Workflow for antimicrobial susceptibility testing.

Materials Science: Building Blocks for Functional Materials

The unique electronic properties of the pyrazine ring make chloropyrazines valuable precursors for the synthesis of advanced materials with applications in electronics and optics.

Conductive Polymers

Chloropyrazine units can be incorporated into polymer backbones to create materials with tunable electronic conductivity.[7][8]

A general procedure for the synthesis of a pyrazine-containing polymer via a Stille coupling reaction is outlined below.

Materials:

-

A dibromo-chloropyrazine monomer

-

A distannyl-co-monomer (e.g., a distannylthiophene derivative)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or DMF)

-

Standard Schlenk line and glovebox equipment

Procedure:

-

Polymerization:

-

In a glovebox, charge a Schlenk flask with the dibromo-chloropyrazine monomer, the distannyl-co-monomer, and the palladium catalyst.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) under an inert atmosphere for 24-48 hours.

-

Monitor the polymerization by observing the increase in viscosity of the solution.

-

-

Purification:

-

Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol (B129727).

-

Collect the polymer by filtration and wash it extensively with methanol and acetone (B3395972) to remove residual monomers and catalyst.

-

Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform).

-

Dry the purified polymer under vacuum.

-

-

Characterization:

-

Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).

-

Characterize the chemical structure using NMR spectroscopy and FT-IR spectroscopy.

-

Measure the electrical conductivity of thin films of the polymer using a four-point probe technique.

-

Fluorescent Materials

The incorporation of chloropyrazine moieties into organic molecules can lead to the development of novel fluorescent materials with potential applications in organic light-emitting diodes (OLEDs) and sensors.[9]

The photoluminescent properties of newly synthesized chloropyrazine derivatives are typically characterized using fluorescence spectroscopy.

Workflow for characterizing fluorescent properties.

Agricultural Chemistry: Towards New Crop Protection Agents

Chloropyrazines also serve as precursors for the synthesis of agrochemicals, including herbicides and insecticides.

Herbicidal Activity

Certain chloropyrazine derivatives have been shown to exhibit herbicidal properties, offering potential for the development of new weed control agents.[4][10]

The herbicidal activity of chloropyrazine compounds is often evaluated by their ability to inhibit the growth of various weed species.

| Compound Type | Target Weed | Application | Efficacy | Reference |

| Aminopyrazinones | Various | Pre-emergence | Potent inhibition of seed germination | [4] |

| Thiazolopyrazines | Various | Pre-emergent | Herbicidal activity at 4000 ppm | [4] |

| 2,3-dicyanopyrazines | Various | Pre- and post-emergence | High herbicidal activity | [10] |

A general protocol for assessing the pre-emergence herbicidal activity of a chloropyrazine derivative is described below.

Materials:

-

Seeds of target weed species and crop species

-

Potting soil

-

Test compound (chloropyrazine derivative)

-

Solvent for dissolving the compound (e.g., acetone)

-

Surfactant

-

Greenhouse or controlled environment chamber

Procedure:

-

Soil Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent with a surfactant.

-

Prepare serial dilutions of the stock solution to achieve the desired application rates.

-

Fill pots with soil and spray the soil surface evenly with the test solutions.

-

-

Sowing:

-

Sow seeds of the weed and crop species into the treated pots at a specified depth.

-

-

Incubation:

-

Place the pots in a greenhouse or controlled environment chamber with appropriate conditions for germination and growth (temperature, light, humidity).

-

-

Evaluation:

-

After a set period (e.g., 14-21 days), visually assess the herbicidal effects, including inhibition of germination, stunting, chlorosis, and necrosis.

-

Record the percentage of weed control and crop injury for each treatment.

-

Determine the EC50 (effective concentration to cause 50% inhibition) for the target weed species.

-

This in-depth technical guide highlights the significant and expanding research applications of chloropyrazines. The versatility of this chemical scaffold, coupled with the detailed methodologies and data presented herein, provides a solid foundation for researchers to explore and exploit the full potential of chloropyrazines in their respective fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

3-Chloro-2,5-dimethylpyrazine PubChem entry and data

An In-depth Technical Guide to 3-Chloro-2,5-dimethylpyrazine

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Chemical Identity and Physical Properties

This compound is a liquid at room temperature, appearing colorless to light orange or yellow.[1] It is classified as a combustible liquid.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 95-89-6 | [1][2] |

| PubChem CID | 66771 | [3] |

| EC Number | 202-463-6 | [1][2] |

| MDL Number | MFCD00006143 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [1][2] |

| Molecular Weight | 142.59 g/mol | [1][2] |

| InChI | 1S/C6H7ClN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3 | [1] |

| InChIKey | NNBALVIZMGWZHS-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cnc(C)c(Cl)n1 | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Form | Liquid | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Boiling Point | 66-69 °C at 9 mmHg | [1] |

| 114 °C at 70 mmHg | [3] | |

| 195-197 °C | [2] | |

| Density | 1.181 g/mL at 25 °C | [1] |

| 1.17 g/mL | [3] | |

| Refractive Index | n20/D 1.527 | [1] |

| n20/D 1.53 | [3] | |

| Flash Point | 83 °C (181.4 °F) - closed cup | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and diethyl ether. | [2] |

| Purity | ≥ 95% (GC) to 98% | [1][3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: NMR Spectral Data for this compound

| Spectrum | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| ¹H NMR | CDCl₃ | 2.49 (s, 3H) | -CH₃ | [2] |

| 2.59 (s, 3H) | -CH₃ | [2] | ||

| 8.23 (s, 1H) | Pyrazine-H | [2] | ||

| ¹³C NMR | CDCl₃ | 21.2 | -CH₃ | [2] |

| 22.3 | -CH₃ | [2] | ||

| 142.1 | Pyrazine-C | [2] | ||

| 148.3 | Pyrazine-C | [2] | ||

| 150.1 | Pyrazine-C | [2] | ||

| 151.7 | Pyrazine-C | [2] |

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Reference |

| 3045 | w | [2] |

| 2999 | w | [2] |

| 2962 | w | [2] |

| 2925 | w | [2] |

| 1567 | w | [2] |

| 1519 | w | [2] |

| 1454 | s | [2] |

| 1377 | m | [2] |

| 1329 | s | [2] |

| 1313 | s | [2] |

| 1248 | m | [2] |

| 1168 | m | [2] |

| 1088 | s | [2] |

| 968 | m | [2] |

| 456 | m | [2] |

| (w = weak, m = medium, s = strong) |

Experimental Protocols

Detailed experimental protocols for the acquisition of all cited data are not consistently available in the public domain. The following represents generalized methodologies based on the available information and standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).[2] The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the membrane method.[2] This typically involves placing a thin film of the liquid sample between two salt plates (e.g., KBr or NaCl) and obtaining the spectrum using an FTIR spectrometer.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2,5-dimethylpyrazine (B89654) 1-oxide with phosphorus oxychloride (POCl₃).[2]

Experimental Details: 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (55.1 g, 360 mmol) are combined. The mixture is stirred and heated to 60 °C for 30 minutes. Caution is advised as explosions have been reported during the mixing of these reagents. After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into ice water in batches. The pH of the solution is adjusted to be alkaline using a 20% aqueous sodium hydroxide (B78521) (NaOH) solution. The product is then extracted with diethyl ether (Et₂O). The combined organic layers are washed sequentially with water and saturated brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure. The resulting residue is purified by distillation to yield this compound as a light yellow oil.[2]

Applications and Biological Relevance

This compound is utilized in the flavor and fragrance industry.[3] It also serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] One specific application is its use in cross-coupling reactions with 1-substituted indoles, a reaction that can be catalyzed by iron.[2]

There is currently no publicly available information on the specific biological activities, signaling pathways, or bioassay results for this compound. Research in these areas would be beneficial to fully characterize the compound's potential pharmacological or toxicological profile.

Safety and Handling

This compound is a combustible liquid.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as eyeshields and gloves.[1] It should be stored in a well-ventilated area away from heat and open flames.

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-2,5-dimethylpyrazine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-dimethylpyrazine is a versatile heterocyclic intermediate with significant applications in the synthesis of agrochemicals.[1] Its substituted pyrazine (B50134) ring serves as a key building block for the development of novel fungicides and herbicides. The presence of a reactive chlorine atom allows for various chemical modifications, enabling the introduction of diverse functional groups to create a range of biologically active molecules. These application notes provide an overview of the use of this compound in the synthesis of pyrazine-based agrochemicals, along with detailed experimental protocols for key reactions.

Application in Fungicide Synthesis: Pyrazine Carboxamides

Pyrazine carboxamides are a class of compounds that have demonstrated notable antifungal properties. The synthesis of these derivatives often involves the reaction of a chloropyrazine with an appropriate amine, followed by further functionalization. While a direct synthesis of a commercial fungicide starting from this compound is not prominently documented in publicly available literature, the following sections outline a representative synthetic approach to a class of fungicidally active pyrazine carboxamides, based on analogous syntheses.[2]

The general synthetic strategy involves a nucleophilic aromatic substitution reaction, where the chlorine atom on the pyrazine ring is displaced by a nitrogen nucleophile, typically a substituted aniline (B41778). This is a common and effective method for creating C-N bonds in the synthesis of bioactive molecules.[3]

Logical Workflow for the Synthesis of a Fungicidal Pyrazine Carboxamide Precursor

Caption: Synthetic pathway from this compound to a pyrazine carboxamide fungicide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 2,5-dimethylpyrazine (B89654) 1-oxide.[4]

Materials:

-

2,5-dimethylpyrazine 1-oxide

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

20% aqueous sodium hydroxide (B78521) (NaOH)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Carefully mix 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (55.1 g, 360 mmol). Caution: This reaction can be exothermic and has been reported to be explosive.[4]

-

Stir and heat the mixture at 60 °C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into ice water in batches.

-

Adjust the pH of the aqueous solution to be alkaline using 20% aqueous sodium hydroxide.

-

Extract the product with diethyl ether.

-

Wash the organic phase sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by distillation to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 71% | [4] |

| Boiling Point | 98-100 °C / 40 Torr | [4] |

| Appearance | Light yellow oil | [4] |

Protocol 2: Representative Synthesis of a 3-(Arylamino)-2,5-dimethylpyrazine Intermediate

This protocol is a representative procedure for the nucleophilic aromatic substitution of this compound with a substituted aniline to form a precursor for pyrazine carboxamide fungicides. This reaction is analogous to the synthesis of various N-phenylpyrazine-2-carboxamides which have shown antifungal activity.[2][5]

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., 0.02 eq), the ligand (e.g., 0.04 eq), and the base (e.g., 1.4 eq).

-

Add this compound (1.0 eq) and the substituted aniline (1.2 eq).

-

Add anhydrous, degassed toluene.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical based on analogous reactions):

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% (after chromatography) |

Signaling Pathways and Mode of Action (General for Carboxamide Fungicides)

Many carboxamide fungicides, a class to which pyrazine carboxamides belong, act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).[6][7][8] They function by disrupting the fungal respiratory chain.

Caption: Mode of action of SDHI fungicides.

Succinate dehydrogenase is a crucial enzyme complex (Complex II) in the mitochondrial electron transport chain. By binding to and inhibiting this enzyme, SDHI fungicides block the oxidation of succinate to fumarate. This interruption of the electron transport chain ultimately leads to a depletion of ATP, the primary energy currency of the cell, resulting in fungal cell death.

Conclusion

This compound is a valuable precursor for the synthesis of agrochemically active compounds, particularly pyrazine carboxamides with potential fungicidal properties. The synthetic routes are generally well-established, relying on fundamental organic reactions such as nucleophilic aromatic substitution. The likely mode of action for derived fungicides is the inhibition of succinate dehydrogenase, a validated target in fungal pathogens. Further research and development in this area may lead to the discovery of novel and effective crop protection agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 95-89-6 [m.chemicalbook.com]

- 5. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 3-Chloro-2,5-dimethylpyrazine as a Key Intermediate in Pharmaceutical Research

Introduction

3-Chloro-2,5-dimethylpyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2] Its chemical stability and the reactivity of the chlorine atom make it an ideal starting material for introducing the 2,5-dimethylpyrazine (B89654) moiety into larger scaffolds. This pyrazine (B50134) core is a recognized pharmacophore present in numerous biologically active compounds, particularly as a key structural element in various kinase inhibitors.[3][4] The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, enabling potent and selective interactions with the ATP-binding pockets of target kinases.[4]

This document provides detailed application notes for the use of this compound as an intermediate in the synthesis of a novel, exemplary kinase inhibitor, "Pyrazinib," which is designed as a potent dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of the PI3K/mTOR pathway is a frequent event in various human cancers, making it a critical target for therapeutic intervention.

Target Pathway: The PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of the kinase AKT. Activated AKT phosphorylates a variety of downstream targets, including the TSC complex, which ultimately leads to the activation of mTOR. mTOR itself is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis and cell growth.

References

- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloro-2,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-2,5-dimethylpyrazine as a key building block. The methodologies outlined herein are essential for the synthesis of novel pyrazine (B50134) derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.

Introduction

This compound is a versatile heterocyclic compound amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups at the C-3 position. The electron-donating nature of the two methyl groups on the pyrazine ring influences its reactivity in palladium-catalyzed transformations. This document details protocols for Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, providing a foundation for the synthesis of a wide array of substituted 2,5-dimethylpyrazine (B89654) derivatives.

Suzuki Cross-Coupling

The Suzuki coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents.

Quantitative Data

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Methoxynaphthylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 72 | 61[1] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | [General Protocol] |

| 3 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | [General Protocol] |

*Yields for general protocols are typically in the range of 40-95% depending on the specific boronic acid used.

Experimental Protocol: Synthesis of 3-(2-Methoxynaphthyl)-2,5-dimethylpyrazine

Materials:

-

This compound

-

2-Methoxynaphthylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Toluene

-

Deionized water

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), 2-methoxynaphthylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the vessel.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-(2-methoxynaphthyl)-2,5-dimethylpyrazine.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyrazines.

Quantitative Data (Adapted from similar chloropyrazines)

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | [General Protocol] |

| 2 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | rt | 12 | [General Protocol] |

| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (2) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 8 | [General Protocol] |

*Yields for general protocols are typically in the range of 50-90% depending on the specific alkyne and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2,5-dimethylpyrazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of various amino-substituted pyrazines.

Quantitative Data (Adapted from similar chloropyrazines)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | [General Protocol] |